2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
Description
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated aromatic rings and a triazolopyridazine moiety, which contribute to its distinctive properties.
Properties
IUPAC Name |
2,5-difluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5O2S/c18-12-3-6-14(19)16(9-12)27(25,26)23-13-4-1-11(2-5-13)15-7-8-17-21-20-10-24(17)22-15/h1-10,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQZNQJQIURDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3C=C2)NS(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes the formation of the triazolopyridazine core followed by the introduction of the difluorobenzene and sulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Studies have indicated that compounds similar to 2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide exhibit cytotoxic effects against various cancer cell lines. The triazole moiety is known for its ability to induce apoptosis in cancer cells, making this compound a candidate for further development as an anticancer agent.
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Antimicrobial Properties
- Research has shown that sulfonamide derivatives possess antimicrobial activities. The incorporation of the triazole ring enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
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Neurological Disorders
- Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, specifically targeting glutamate receptors. This could open avenues for treating neurological disorders such as schizophrenia and anxiety.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural components:
- Triazole Ring : Contributes to the compound's ability to form hydrogen bonds with biological targets.
- Sulfonamide Group : Enhances solubility and bioavailability.
- Fluorine Atoms : Improve metabolic stability and binding affinity.
Case Studies
-
Cytotoxicity Assay
- A study conducted on various cancer cell lines demonstrated that derivatives of this compound showed IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
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Antimicrobial Testing
- In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited significant inhibition zones compared to standard antibiotics.
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Neuropharmacological Evaluation
- Animal models treated with the compound showed reduced anxiety-like behaviors in elevated plus maze tests, suggesting its potential as an anxiolytic agent.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazolopyridazine moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,5-difluoro-N-[4-([1,2,4]triazolo[4,3-a]pyridazin-6-yl)phenyl]benzenesulfonamide: A closely related compound with a different triazolopyridazine isomer.
6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline: Another compound featuring a triazolopyridazine core with different substituents.
Uniqueness
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide stands out due to its specific combination of fluorinated aromatic rings and the triazolopyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2,5-Difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities. This compound integrates a sulfonamide group with a triazolo-pyridazine moiety, which is known for its diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring enhances its ability to form hydrogen bonds and engage in dipole-dipole interactions, which are crucial for binding to enzymes and receptors involved in disease processes. Studies suggest that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial , antifungal , and anticancer activities due to their ability to inhibit specific enzymes and pathways within pathogens and cancer cells .
Antimicrobial Activity
Research indicates that derivatives of triazoles demonstrate potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi. A study highlighted that triazole-containing compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against resistant strains of Staphylococcus aureus .
Anticancer Properties
The sulfonamide group in this compound has been linked to anticancer activity. Triazole derivatives have been reported to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For example, compounds with similar structures have shown promise in inhibiting RET kinase activity in cancer therapy .
Case Study 1: Sodium Channel Inhibition
In a study focused on sodium channel inhibition, the compound demonstrated significant efficacy in modulating ion channel activity. Electrophysiological assays indicated that it effectively inhibited specific sodium channel subtypes implicated in neurological disorders and pain management . This suggests potential therapeutic applications in treating conditions such as epilepsy and chronic pain.
Case Study 2: Cardiovascular Effects
Another investigation evaluated the cardiovascular effects of related sulfonamide derivatives using isolated rat heart models. The results indicated that certain derivatives could decrease perfusion pressure and coronary resistance significantly compared to controls. This highlights the potential for developing cardiovascular therapeutics based on the structural framework of this compound .
Pharmacokinetic Properties
Understanding the pharmacokinetic parameters is crucial for evaluating the therapeutic potential of this compound. Theoretical studies using software tools like SwissADME have predicted favorable absorption and distribution characteristics. These analyses suggest good membrane permeability due to the fluorinated groups enhancing lipophilicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide, and what critical parameters influence reaction yield?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. First, the triazolopyridazine core is functionalized via Suzuki-Miyaura cross-coupling to attach the phenyl group, followed by sulfonamide formation using sulfonyl chlorides. Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient coupling.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Temperature control : Reactions often require heating (80–120°C) for activation but must avoid decomposition.
Flow chemistry methodologies, such as those used in Omura-Sharma-Swern oxidations, can improve reproducibility and scalability by enabling precise control over reaction conditions .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic proton environments and confirm substitution patterns on the triazolopyridazine and benzene rings.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching exact mass-to-charge ratios.
- FT-IR : Identifies sulfonamide (S=O stretching at ~1350 cm⁻¹) and C-F bonds (1100–1000 cm⁻¹).
These techniques align with structural validation protocols for analogous sulfonamide derivatives .
Q. What safety considerations are critical when handling intermediates during synthesis?
- Methodological Answer :
- Reactive intermediates : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles when handling sulfonyl chlorides.
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., HCl gas).
Safety protocols for structurally related triazolopyridazines emphasize these measures .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of triazolo[4,3-b]pyridazine ring formation during synthesis?
- Methodological Answer :
- Directing groups : Introduce temporary substituents (e.g., nitro or methoxy) to steer cyclization.
- Catalytic systems : Utilize Cu(I)-ligand complexes to enhance regioselectivity in azide-alkyne cycloadditions.
- Solvent effects : High-polarity solvents (e.g., DMF) favor kinetic over thermodynamic product formation.
Comparative studies on triazolo-heterocycles suggest these strategies reduce byproduct formation .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for sulfonamide derivatives?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (via LC-MS/MS) and tissue penetration to identify bioavailability bottlenecks .
- Metabolite screening : Identify active/inactive metabolites using hepatic microsome assays.
- Species-specific models : Cross-validate results in multiple in vivo systems (e.g., rodent and zebrafish) to account for metabolic differences.
Q. How can Design of Experiments (DoE) principles improve synthesis scalability?
- Methodological Answer :
- Factor screening : Use fractional factorial designs to prioritize variables (e.g., catalyst loading, temperature).
- Response surface modeling : Optimize yield and purity via central composite designs.
- Flow chemistry integration : Automated systems enable real-time adjustment of parameters (residence time, mixing efficiency), as demonstrated in continuous-flow diazomethane syntheses .
Q. What computational methods predict the binding affinity of this sulfonamide with target enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with carbonic anhydrase isoforms (common sulfonamide targets).
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).
- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications.
Similar approaches have elucidated structure-activity relationships in benzenesulfonamide-carbonate anhydrase complexes .
Q. How do structural modifications on the phenyl or triazolopyridazine moieties impact pharmacokinetics?
- Methodological Answer :
- LogP adjustments : Introduce hydrophilic groups (e.g., -OH, -COOH) on the phenyl ring to enhance aqueous solubility.
- Metabolic stability : Fluorination at specific positions (e.g., 2,5-difluoro) reduces CYP450-mediated oxidation.
- Protein binding : Modify triazolopyridazine substituents to minimize albumin interaction, as seen in brain-penetrant triazolopyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
